molecular formula C6H7N5O2 B13936337 6-Azido-1,3-dimethyl-uracil CAS No. 61541-41-1

6-Azido-1,3-dimethyl-uracil

Cat. No.: B13936337
CAS No.: 61541-41-1
M. Wt: 181.15 g/mol
InChI Key: MYAKTIILPYPPQP-UHFFFAOYSA-N
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Description

6-Azido-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an azido group (-N₃) at the 6th position and two methyl groups at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-amino-1,3-dimethyluracil with sodium azide under suitable conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the amino group with the azido group.

Industrial Production Methods: Industrial production of 6-azido-1,3-dimethyluracil may involve continuous flow processes to enhance efficiency and yield. For instance, a method involving the use of an impinging stream reactor has been described, where a solution of dimethyl cyanoacetylurea and liquid caustic soda are rapidly mixed and reacted at controlled temperatures (50-150°C) to produce 6-amino-1,3-dimethyluracil, which can then be converted to the azido derivative .

Chemical Reactions Analysis

Types of Reactions: 6-Azido-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-azido-1,3-dimethyluracil involves its ability to undergo photochemical and nucleophilic substitution reactions. The azido group is highly reactive and can participate in various transformations, leading to the formation of new compounds with different biological activities. For example, its reaction with acyl halides under irradiation results in the formation of acylamino derivatives, which have been used in the synthesis of bioactive molecules .

Comparison with Similar Compounds

6-Azido-1,3-dimethyluracil can be compared with other uracil derivatives such as:

These comparisons highlight the unique reactivity of 6-azido-1,3-dimethyluracil, particularly its ability to form diverse products under various reaction conditions.

Properties

CAS No.

61541-41-1

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

6-azido-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H7N5O2/c1-10-4(8-9-7)3-5(12)11(2)6(10)13/h3H,1-2H3

InChI Key

MYAKTIILPYPPQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N=[N+]=[N-]

Origin of Product

United States

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